

Application Notes and Protocols for Fluorescent Red Mega 485 NHS-Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluorescent Red Mega 485 NHS-ester*

Cat. No.: *B1443689*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations and protocols for the use of **Fluorescent Red Mega 485 NHS-ester** in labeling primary amine-containing molecules such as proteins, antibodies, and peptides.

Introduction

Fluorescent Red Mega 485 NHS-ester is an amine-reactive fluorescent dye designed for covalent labeling of biomolecules.[1][2] This dye is particularly well-suited for multicolor imaging techniques due to its large Stokes shift, with an excitation maximum at approximately 482 nm and an emission maximum at around 559 nm.[3] The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines on target molecules in a pH-dependent manner to form a stable amide bond.[4][5][6]

Buffer Recommendations and pH

The efficiency of the labeling reaction with an NHS-ester is critically dependent on the pH of the reaction buffer.[7] Primary amines must be in a deprotonated state to be reactive, which is favored at a slightly alkaline pH. However, at excessively high pH, the hydrolysis of the NHS-ester becomes a significant competing reaction, reducing the labeling efficiency.

The optimal pH range for NHS-ester coupling reactions is generally between 7.2 and 8.5, with a recommended optimum of pH 8.3-8.5.[7][8]

Recommended Buffers:

- 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5): A commonly used and effective buffer for NHS-ester reactions.[9]
- 0.1 M Phosphate Buffer (pH 7.5-8.0): An alternative to bicarbonate buffer.
- 0.1 M Borate Buffer (pH 8.0-8.5): Another suitable buffer for amine-reactive labeling.
- HEPES Buffer (pH 7.5-8.0): Can also be used for the conjugation reaction.

Buffers to Avoid:

It is crucial to avoid buffers that contain primary amines, as they will compete with the target molecule for reaction with the NHS-ester.[8] Buffers to avoid include:

- Tris (tris(hydroxymethyl)aminomethane)
- Glycine

If your protein of interest is in a buffer containing primary amines, it must be exchanged into one of the recommended buffers before labeling.

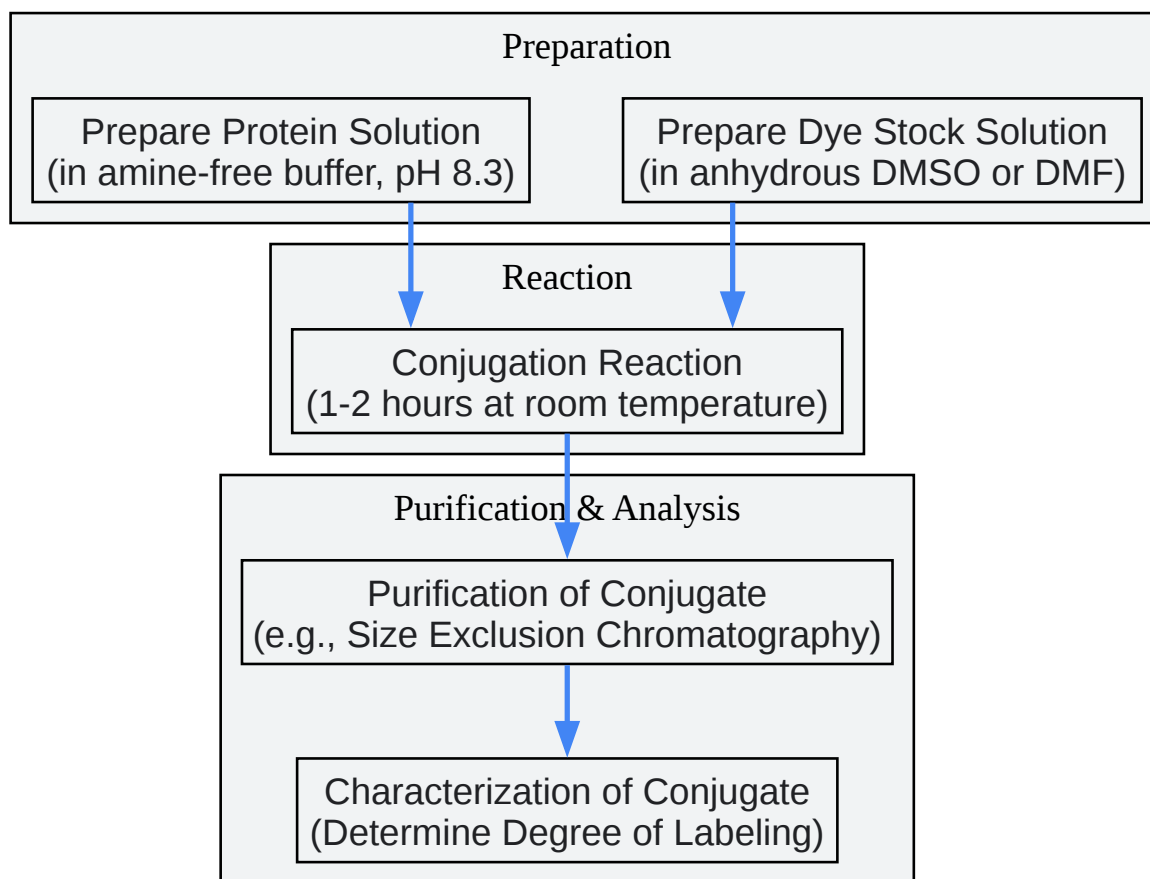
Summary of Buffer Conditions

Buffer Component	Concentration	Recommended pH Range	Optimal pH	Notes
Sodium Bicarbonate	0.1 M	8.0 - 8.5	8.3	Most commonly recommended.
Sodium Phosphate	0.1 M	7.2 - 8.0	7.5	Good alternative to bicarbonate.
Sodium Borate	0.1 M	8.0 - 9.0	8.5	Effective for maintaining alkaline pH.
HEPES	0.1 M	7.2 - 8.0	7.5	Non-amine containing zwitterionic buffer.

Experimental Protocols

General Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with **Fluorescent Red Mega 485 NHS-ester**.



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General workflow for protein labeling with **Fluorescent Red Mega 485 NHS-ester**.

Detailed Protocol for Antibody Labeling

This protocol provides a method for labeling 1 mg of an IgG antibody. The amounts can be scaled for different quantities of protein.

Materials:

- **Fluorescent Red Mega 485 NHS-ester**
- Antibody (or other protein) to be labeled (in an amine-free buffer)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

- Purification column (e.g., Sephadex G-25)
- Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

Procedure:

- Prepare the Antibody Solution:
 - Dissolve or buffer exchange the antibody into the Reaction Buffer at a concentration of 1-10 mg/mL.[7] For this protocol, we will assume a concentration of 2 mg/mL.
 - Ensure the antibody solution is free of any amine-containing stabilizers like Tris, glycine, or bovine serum albumin (BSA).
- Prepare the Dye Stock Solution:
 - Allow the vial of **Fluorescent Red Mega 485 NHS-ester** to warm to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[2] For example, add 100 μ L of solvent to 1 mg of the dye. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh immediately before use.
- Calculate Molar Excess:
 - The optimal molar excess of dye to protein depends on the protein and the desired degree of labeling (DOL). A starting point for antibodies is a 10-20 fold molar excess.[8]
 - Calculation Example:
 - Molecular weight of IgG antibody \approx 150,000 g/mol
 - Molecular weight of **Fluorescent Red Mega 485 NHS-ester** \approx 599.65 g/mol [3]
 - Moles of antibody (1 mg): $(0.001 \text{ g}) / (150,000 \text{ g/mol}) = 6.67 \times 10^{-9} \text{ mol}$
 - Moles of dye for a 15-fold molar excess: $(6.67 \times 10^{-9} \text{ mol}) * 15 = 1.0 \times 10^{-7} \text{ mol}$

- Mass of dye needed: $(1.0 \times 10^{-7} \text{ mol}) * (599.65 \text{ g/mol}) = 6.0 \times 10^{-5} \text{ g} = 60 \text{ }\mu\text{g}$
- Volume of 10 mg/mL dye stock to add: $(60 \text{ }\mu\text{g}) / (10 \text{ }\mu\text{g}/\mu\text{L}) = 6 \text{ }\mu\text{L}$
- Conjugation Reaction:
 - While gently stirring or vortexing, add the calculated volume of the dye stock solution to the antibody solution.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.^[5] Alternatively, the reaction can be carried out for 2-4 hours at 4°C.
- Quench the Reaction (Optional):
 - To stop the reaction, you can add a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This step is optional if the purification is performed immediately after the reaction.
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
 - Collect the fractions containing the labeled antibody, which will typically be the first colored fractions to elute.
- Characterization of the Conjugate:
 - Determine the protein concentration and the degree of labeling (DOL). The DOL is the average number of dye molecules conjugated to each protein molecule.
 - The DOL can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~482 nm).
- Storage:

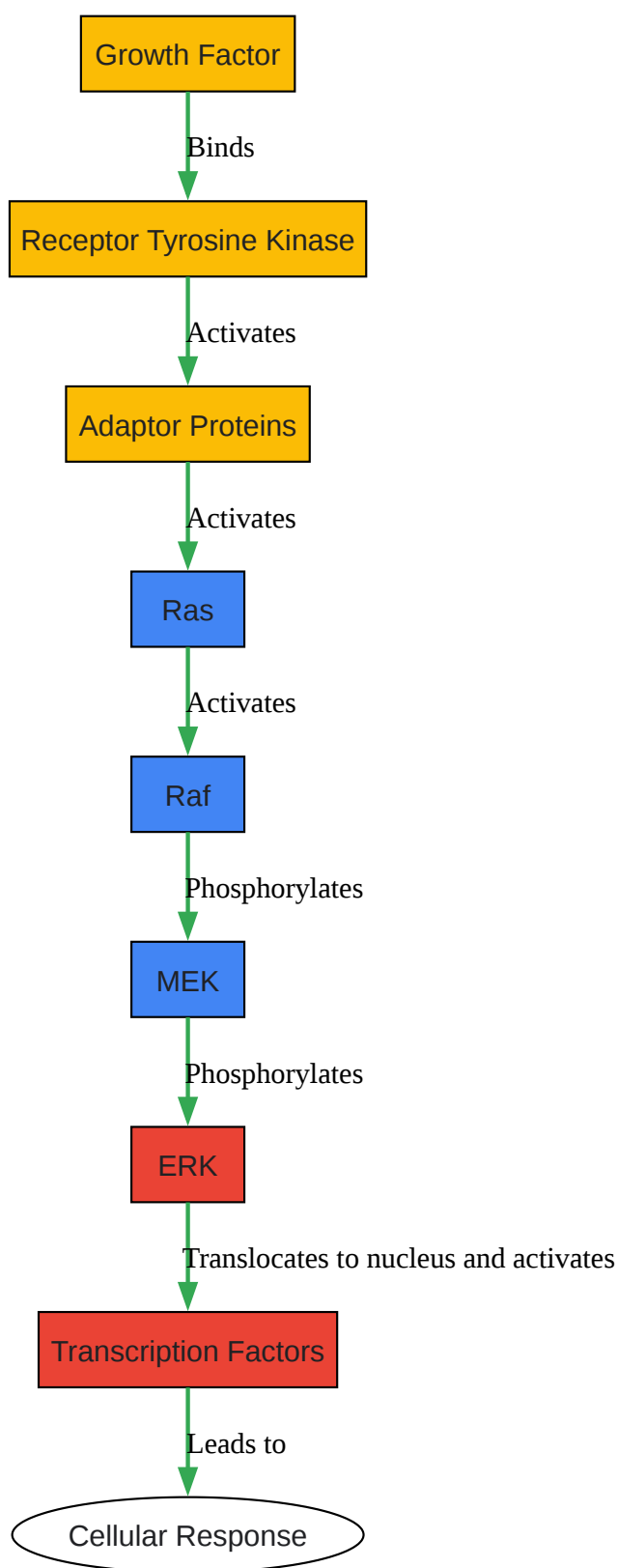
- Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage. [10] Adding a stabilizer such as BSA (if compatible with your application) and a bacteriostatic agent like sodium azide is recommended for long-term storage.[9]

Application Example: Visualization of Signaling Pathways

Fluorescently labeled antibodies are powerful tools for visualizing the components of signaling pathways within cells using techniques like immunofluorescence microscopy. For example, an antibody targeting a key protein in the Mitogen-Activated Protein Kinase (MAPK) pathway can be labeled with Fluorescent Red Mega 485 to study its localization and expression under different cellular conditions.

MAPK Signaling Pathway Overview

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.



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Simplified diagram of the MAPK signaling pathway.

An antibody specific to a phosphorylated form of ERK (p-ERK), labeled with Fluorescent Red Mega 485, could be used to visualize the activation of this pathway in response to growth factor stimulation. The translocation of the fluorescently labeled p-ERK from the cytoplasm to the nucleus can be observed and quantified using fluorescence microscopy.

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